

Navigating the Spectroscopic Landscape of Tert-butyl 3-bromobenzylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 3-bromobenzylcarbamate*

Cat. No.: B061532

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In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is a cornerstone of progress. **Tert-butyl 3-bromobenzylcarbamate**, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure its identity and purity. This technical guide provides an in-depth analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **Tert-butyl 3-bromobenzylcarbamate**, offering a foundational dataset for researchers working with this compound.

Chemical Structure and Properties

Tert-butyl 3-bromobenzylcarbamate, with the CAS number 171663-13-1, possesses the molecular formula $\text{C}_{12}\text{H}_{16}\text{BrNO}_2$. Its structure features a benzylamine core substituted with a bromine atom at the meta position of the phenyl ring and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. This configuration makes it a valuable intermediate in multi-step syntheses.

Predicted ^1H and ^{13}C NMR Spectral Data

While experimental spectral data for this specific compound is not readily available in public databases, a reliable prediction of its ^1H and ^{13}C NMR spectra can be made based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The following tables summarize the predicted chemical shifts (δ), multiplicities, and integration values.

Table 1: Predicted ^1H NMR Spectral Data of **Tert-butyl 3-bromobenzylcarbamate**

Assignment	Predicted			Coupling
	Chemical Shift (δ , ppm)	Multiplicity	Integration	Constant (J, Hz)
$\text{C}(\text{CH}_3)_3$	~1.47	Singlet	9H	-
CH_2	~4.25	Doublet	2H	~6.0
NH	~4.95	Triplet (broad)	1H	~6.0
Ar-H (C5-H)	~7.18	Triplet	1H	~7.8
Ar-H (C6-H)	~7.23	Doublet	1H	~7.8
Ar-H (C4-H)	~7.35	Doublet	1H	~7.8
Ar-H (C2-H)	~7.40	Singlet	1H	-

Table 2: Predicted ^{13}C NMR Spectral Data of **Tert-butyl 3-bromobenzylcarbamate**

Assignment	Predicted Chemical Shift (δ , ppm)
$\text{C}(\text{CH}_3)_3$	~28.4
CH_2	~44.8
$\text{C}(\text{CH}_3)_3$	~79.5
$\text{C}3$	~122.6
$\text{C}5$	~126.0
$\text{C}6$	~129.5
$\text{C}4$	~130.1
$\text{C}2$	~130.8
$\text{C}1$	~141.5
$\text{C}=\text{O}$	~155.9

Experimental Protocols

The acquisition of high-quality ^1H and ^{13}C NMR spectra is crucial for accurate structural elucidation. The following are detailed methodologies for these key experiments.

^1H NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of **Tert-butyl 3-bromobenzylcarbamate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Instrument Parameters (300 MHz Spectrometer):
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).

- Temperature: 298 K.
- Spectral Width: 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Calibrate the spectrum using the TMS signal.
 - Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy Protocol

- Sample Preparation:
 - A more concentrated sample is generally required compared to ¹H NMR, typically 20-50 mg dissolved in 0.6-0.7 mL of a deuterated solvent.
- Instrument Parameters (75 MHz Spectrometer):
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
 - Temperature: 298 K.
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

- Number of Scans: 1024 or more, due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Perform phase and baseline corrections.
 - Calibrate the spectrum using the solvent signal as a secondary reference.

Mandatory Visualizations

To further aid in the understanding of the molecular structure and the analytical workflow, the following diagrams have been generated using the DOT language.

Chemical Structure of Tert-butyl 3-bromobenzylcarbamate

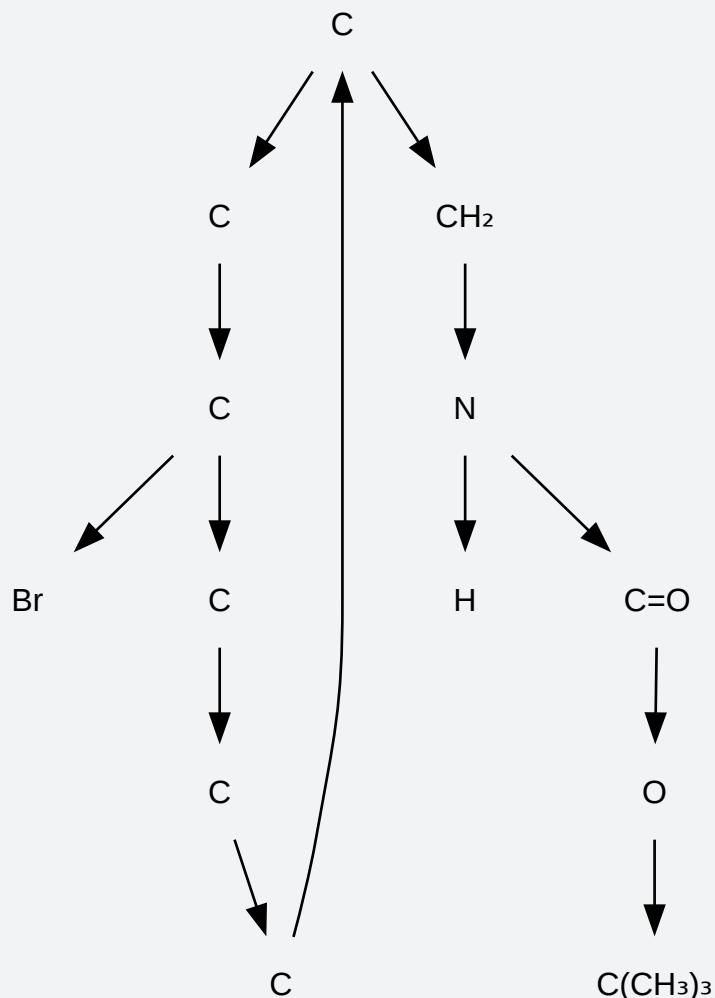
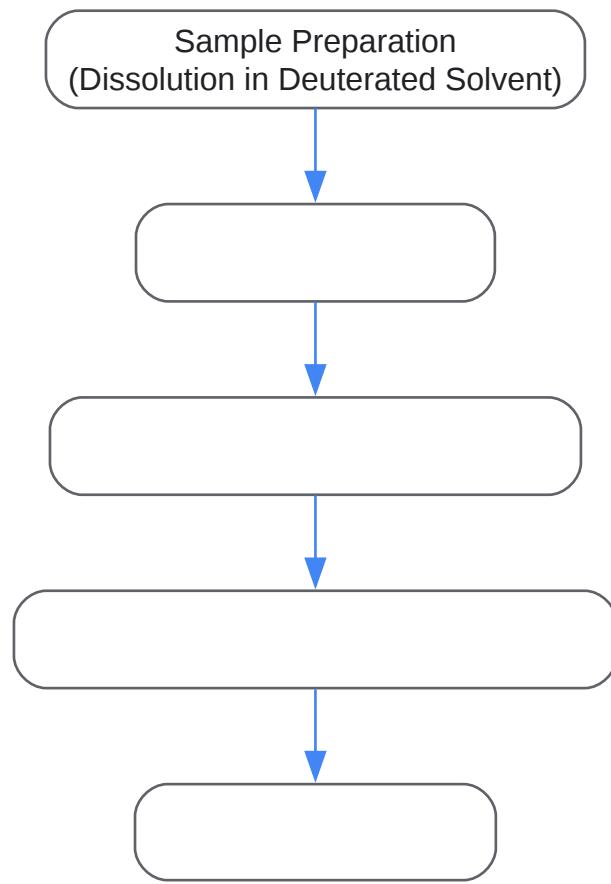
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Figure 1. Chemical Structure of **Tert-butyl 3-bromobenzylcarbamate**



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Figure 2. Experimental Workflow for NMR Analysis

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